molecular formula C18H14FIN2O3 B3532766 (5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione

(5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B3532766
M. Wt: 452.2 g/mol
InChI Key: KKUOXNXRIMTZDR-OQLLNIDSSA-N
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Description

(5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2-fluorobenzylamine with 3-iodo-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized with urea or thiourea to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(2-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(2-bromobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(2-methylbenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione

Uniqueness

The presence of the fluorine atom in (5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(3-iodo-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FIN2O3/c1-25-16-7-6-11(8-14(16)20)9-15-17(23)22(18(24)21-15)10-12-4-2-3-5-13(12)19/h2-9H,10H2,1H3,(H,21,24)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUOXNXRIMTZDR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 2
(5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 4
(5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 6
(5E)-3-(2-fluorobenzyl)-5-(3-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione

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